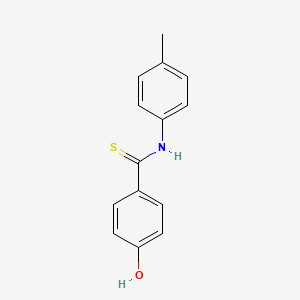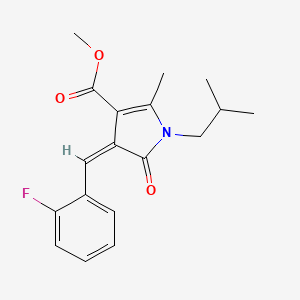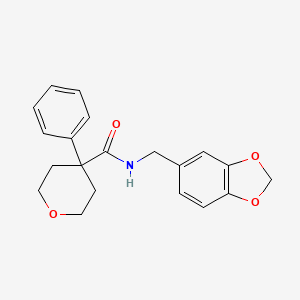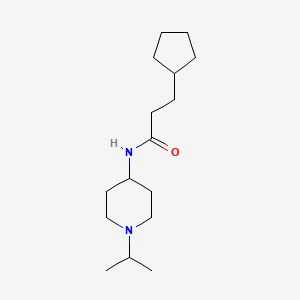
4-hydroxy-N-(4-methylphenyl)benzenecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-N-(4-methylphenyl)benzenecarbothioamide, commonly known as PBT2, is a small molecule drug that has been developed for its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Huntington's diseases. PBT2 belongs to a class of compounds called metal protein attenuating compounds (MPACs), which are designed to target and reduce the levels of toxic metal ions in the brain that are associated with the development and progression of these diseases.
Mechanism of Action
PBT2 works by targeting and reducing the levels of toxic metal ions, such as copper and zinc, in the brain. These metal ions are known to play a key role in the development and progression of neurodegenerative diseases by promoting the formation of toxic protein aggregates, such as amyloid beta and tau in Alzheimer's disease, and huntingtin in Huntington's disease. By reducing the levels of these metal ions, PBT2 is able to prevent the formation of these toxic protein aggregates and improve cognitive function.
Biochemical and Physiological Effects
PBT2 has been shown to have a range of biochemical and physiological effects in animal models of neurodegenerative diseases. These include reducing the levels of toxic metal ions in the brain, preventing the formation of toxic protein aggregates, reducing inflammation and oxidative stress, and improving cognitive function. These effects are thought to be mediated by PBT2's ability to target and modulate the activity of metal ions in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of PBT2 for lab experiments is its ability to target and reduce the levels of toxic metal ions in the brain, which makes it a valuable tool for studying the role of metal ions in neurodegenerative diseases. However, one limitation of PBT2 is that it may not be specific to certain metal ions, which could lead to off-target effects and potential toxicity. Additionally, the synthesis of PBT2 can be complex and time-consuming, which may limit its availability for use in lab experiments.
Future Directions
There are several future directions for the research and development of PBT2. One area of focus is the optimization of PBT2's chemical structure to improve its specificity and selectivity for certain metal ions. Another area of focus is the development of new delivery methods for PBT2, such as nanoparticles or liposomes, which could improve its bioavailability and reduce potential toxicity. Additionally, further clinical trials are needed to evaluate the safety and efficacy of PBT2 in humans, and to determine its potential as a therapeutic agent for the treatment of neurodegenerative diseases.
Synthesis Methods
PBT2 can be synthesized using a multi-step organic synthesis process, which involves the reaction of 4-methylphenylamine with 4-chlorobenzenesulfonyl chloride to form an intermediate compound, followed by the reaction of the intermediate with thiourea to yield PBT2. This synthesis method has been optimized to produce high yields of pure PBT2, which can be used for further research and development.
Scientific Research Applications
PBT2 has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative diseases. In preclinical studies, PBT2 has been shown to reduce the levels of toxic metal ions in the brain, prevent the formation of toxic protein aggregates, and improve cognitive function in animal models of Alzheimer's and Huntington's diseases. These promising results have led to the development of clinical trials to evaluate the safety and efficacy of PBT2 in humans.
properties
IUPAC Name |
4-hydroxy-N-(4-methylphenyl)benzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c1-10-2-6-12(7-3-10)15-14(17)11-4-8-13(16)9-5-11/h2-9,16H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCMTFNVVNDKBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]thio}acetonitrile](/img/structure/B5125617.png)
![7-(4-bromophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B5125631.png)


![1-{4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}ethanone](/img/structure/B5125657.png)
![1-benzyl-4-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5125660.png)
![7-[3-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline trifluoroacetate](/img/structure/B5125670.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-thiophenecarboxamide](/img/structure/B5125676.png)
![N~2~-(4-isopropylphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5125689.png)
![4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B5125696.png)

![3-chloro-6-fluoro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B5125704.png)

![butyl 4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5125710.png)